BenchChemオンラインストアへようこそ!

1-biphenyl-4-yl-5-phenyl-1H-tetrazole

Energetic materials Thermal safety Gas-generating agents

1-Biphenyl-4-yl-5-phenyl-1H-tetrazole (CAS 438538-31-9, molecular formula C₁₉H₁₄N₄, MW 298.35 g/mol) is a 1,5-disubstituted tetrazole bearing a biphenyl substituent at the N1 position and a phenyl group at the C5 position. This compound belongs to the biphenyltetrazole class—a privileged pharmacophoric framework recognized for its role as a non-classical bioisostere of the carboxylic acid function, with a comparable pKa (~4.5–4.9) but distinct metabolic and physicochemical properties.

Molecular Formula C19H14N4
Molecular Weight 298.3 g/mol
Cat. No. B12001459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-biphenyl-4-yl-5-phenyl-1H-tetrazole
Molecular FormulaC19H14N4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NN=N3)C4=CC=CC=C4
InChIInChI=1S/C19H14N4/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)23-19(20-21-22-23)17-9-5-2-6-10-17/h1-14H
InChIKeyPFFQMGSHOOODCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Biphenyl-4-yl-5-phenyl-1H-tetrazole (CAS 438538-31-9): Sourcing the Defined 1,5-Disubstituted Tetrazole Scaffold for Medicinal Chemistry and Materials Research


1-Biphenyl-4-yl-5-phenyl-1H-tetrazole (CAS 438538-31-9, molecular formula C₁₉H₁₄N₄, MW 298.35 g/mol) is a 1,5-disubstituted tetrazole bearing a biphenyl substituent at the N1 position and a phenyl group at the C5 position . This compound belongs to the biphenyltetrazole class—a privileged pharmacophoric framework recognized for its role as a non-classical bioisostere of the carboxylic acid function, with a comparable pKa (~4.5–4.9) but distinct metabolic and physicochemical properties [1]. Unlike the more common 2,5-disubstituted regioisomer, the 1,5-substitution pattern confers fundamentally different thermal decomposition behaviour (endothermic vs. exothermic), regioselective reactivity, and electronic distribution, making unambiguous structural identity critical for reproducible research outcomes [2].

1-Biphenyl-4-yl-5-phenyl-1H-tetrazole: Why the 1,5-Regioisomer and Heterocyclic Core Cannot Be Casually Substituted


Superficial similarity among biphenyltetrazole derivatives masks three decisive points of divergence that undermine generic substitution. First, the regioisomeric identity—1,5-disubstituted versus 2,5-disubstituted—dictates the thermal decomposition profile, with 1,5-disubstituted tetrazoles exhibiting endothermic decomposition while their 2,5-counterparts decompose exothermically, a property critical for safety assessment in energetic materials and thermal processing [1]. Second, the tetrazole heterocycle itself is not functionally interchangeable with its closest heterocyclic analog, 1,3,4-oxadiazole; while 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is an established laser dye with a reported photoluminescence quantum yield (PLQY) of 27 ± 3%, the tetrazole analog presents distinctly different photophysical behaviour due to the higher nitrogen content and altered electron distribution [2]. Third, within the biphenyltetrazole class, the position of the biphenyl attachment (N1 vs. C5 vs. C2ʹ of a pendant phenyl) determines pharmacophoric geometry; the 1-biphenyl-4-yl substitution pattern found in this compound orients the biphenyl vector differently from the 5-[1,1ʹ-biphenyl]-4-yl-1H-tetrazole isomer (CAS 62778-17-0), which may alter receptor complementarity or material packing .

1-Biphenyl-4-yl-5-phenyl-1H-tetrazole: Quantitative Differential Evidence for Procurement Decision-Making


Thermal Decomposition Mode: Endothermic 1,5-Disubstituted Tetrazoles vs. Exothermic 2,5-Disubstituted Tetrazoles

In a direct head-to-head study of disubstituted tetrazole regioisomeric pairs, 1,5-disubstituted tetrazoles decomposed endothermically, whereas their 2,5-disubstituted counterparts decomposed exothermically under identical DSC conditions. This divergent thermal behaviour was attributed to an aza-Claisen rearrangement pathway accessible only to the 1,5-isomer [1]. For any application involving thermal processing, formulation, or safety assessment, the regioisomer identity is therefore non-negotiable: substituting a 2,5-disubstituted tetrazole for the 1,5-isomer introduces an exothermic decomposition risk that is absent in the target compound.

Energetic materials Thermal safety Gas-generating agents

Carboxylic Acid Bioisosterism: Tetrazole pKa 4.5–4.9 vs. Carboxylic Acid pKa 4.2–4.5 with Divergent Metabolic Fate

A systematic structure–property relationship (SPR) analysis of 35 phenylpropionic acid derivatives, each bearing a different carboxylic acid isostere, established that the tetrazole ring has a pKa of 4.5–4.9, which is within 0.3–0.7 log units of the corresponding carboxylic acid (pKa 4.2–4.5) [1]. Critically, the tetrazole bioisostere is not subject to β-oxidation or acyl-glucuronidation, the two primary metabolic clearance routes for carboxylic acids. Instead, tetrazoles are metabolized via non-electrophilic glucuronidation at the N2 position, eliminating the risk of reactive acyl-glucuronide formation and consequent idiosyncratic toxicity [2]. This metabolic divergence means that a tetrazole-containing compound cannot be substituted with a carboxylic acid analog (or vice versa) without fundamentally altering its metabolic and safety profile.

Medicinal chemistry Bioisostere Pharmacophore design

Regioselective Synthesis: 1,5-Disubstituted Tetrazole as the Minor Product Under Standard Alkylation Conditions—Implications for Sourcing Strategy

Under the broadly used alkylation conditions of 5-substituted-1H-tetrazoles, the 2,5-disubstituted tetrazole (2,5-Tz) is preferentially formed as the major product, with the 1,5-disubstituted isomer (1,5-Tz) obtained as the minor product. The ratio 1,5-Tz:2,5-Tz is highly variable and depends on the mechanism (first-order vs. second-order nucleophilic substitution) and the steric/electronic nature of the electrophile, and cannot be predicted solely from steric considerations [1]. Consequently, direct synthesis of 1-biphenyl-4-yl-5-phenyl-1H-tetrazole in pure form typically requires either a dedicated N1-selective arylation strategy (e.g., Cu-catalyzed N-arylation or diaryliodonium salt coupling) or chromatographic separation from the 2,5-regioisomer. For a procurer, purchasing a defined, single-regioisomer product from a reputable vendor eliminates the non-trivial separation burden and ensures isomeric purity.

Synthetic chemistry Regioselectivity Tetrazole alkylation

Photophysical Differentiation: Tetrazole vs. 1,3,4-Oxadiazole Heterocyclic Core

The closest heterocyclic analog to 1-biphenyl-4-yl-5-phenyl-1H-tetrazole is 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD, CAS 852-38-0), which shares the same biphenyl and phenyl substituents but replaces the tetrazole ring with a 1,3,4-oxadiazole. PBD is a well-established laser dye and electron-transport material with a measured photoluminescence quantum yield (PLQY) of 27 ± 3% (λabs,max = 374 and 312 nm; λPL,max = 475 nm) [1]. In contrast, 1,5-disubstituted tetrazoles of this structural type are not established fluorophores in the same quantum-yield range; the higher nitrogen content of the tetrazole ring (four N vs. two N + one O in oxadiazole) quenches fluorescence via non-radiative decay pathways and alters the HOMO–LUMO gap [2]. The photolysis of 2,5-diaryltetrazoles proceeds with quantum yields of 0.5–0.9, but this reactivity leads to nitrileimine formation and cycloaddition rather than fluorescence emission—making diaryltetrazoles photoclick reagents rather than emissive materials [3].

Photophysics Fluorescence Organic electronics

Biphenyltetrazole Scaffold as the Sartan Pharmacophoric Core: Structural Determinant of AT1 Receptor Insurmountable Antagonism

The biphenyltetrazole moiety is the conserved pharmacophoric element across the sartan class of angiotensin II AT1 receptor antagonists (losartan, valsartan, irbesartan, candesartan). Within this class, insurmountable antagonism—characterised by a long-lasting/tight-binding state of the antagonist–receptor complex that is not overcome by increasing angiotensin II concentration—is a property uniquely associated with specific biphenyltetrazole-containing compounds such as candesartan, and is directly attributable to the interaction between the tetrazole group and basic amino acid residues (Lys199 and Arg167) of the AT1 receptor [1]. In contrast, the carboxylic acid analog of losartan (EXP3174) shows a 20-fold difference in IC₅₀ (0.2 nM vs. 4 nM for losartan) and fundamentally altered binding kinetics, demonstrating that the tetrazole is not a passive replacement but an active determinant of receptor pharmacology [2]. The 1-biphenyl-4-yl-5-phenyl-1H-tetrazole scaffold, while not identical to the ortho-substituted biphenyltetrazole of sartans (which attach the tetrazole at the C2ʹ position of the biphenyl), provides a structurally related platform for studying structure–activity relationships of this pharmacophore.

Angiotensin II receptor Antihypertensive Insurmountable antagonism

1-Biphenyl-4-yl-5-phenyl-1H-tetrazole: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acid in Lead Optimization

When a hit or lead compound contains a carboxylic acid group that presents metabolic liability (acyl-glucuronidation, β-oxidation) or permeability limitations, 1-biphenyl-4-yl-5-phenyl-1H-tetrazole serves as a validated tetrazole bioisostere building block for scaffold hopping or fragment-based design. As established in Section 3 Evidence Item 2, the tetrazole pKa (4.5–4.9) closely matches that of a carboxylic acid (4.2–4.5), preserving the charge–charge interactions required for target binding, while eliminating the reactive acyl-glucuronide metabolic pathway [1]. This compound can be elaborated via Suzuki coupling at the biphenyl terminus or functionalized at the tetrazole N2 position for prodrug strategies. Procurement of the pure 1,5-regioisomer ensures that the intended N1-biphenyl geometry is preserved, avoiding the altered vector and receptor fit that would result from 2,5-regioisomeric contamination [2].

Energetic Materials and Gas-Generating Agent Development: Endothermic Decomposition Profile

For research into nitrogen-rich gas-generating agents, propellants, or temperature-dependent rocket materials, the endothermic decomposition mode of 1,5-disubstituted tetrazoles—as contrasted with the exothermic decomposition of 2,5-disubstituted isomers documented in Section 3 Evidence Item 1—makes this compound a candidate scaffold for formulations requiring controlled, heat-absorbing thermal events [1]. The biphenyl and phenyl substituents provide additional carbon content that modulates the overall energy density and gas yield. The defined 1,5-regioisomer ensures predictable, reproducible DSC behaviour, which is essential for safety assessment and formulation design in energetic materials research.

AT1 Receptor Pharmacology: Probing Insurmountable Antagonism Structure–Activity Relationships

As discussed in Section 3 Evidence Item 5, the biphenyltetrazole moiety is the key pharmacophoric determinant of insurmountable AT1 receptor antagonism. Researchers investigating the structural basis of long-lasting receptor binding can employ 1-biphenyl-4-yl-5-phenyl-1H-tetrazole as a core scaffold for systematic SAR studies, varying the biphenyl substitution pattern and the N1-aryl group to map the contributions of each structural element to binding kinetics (k_on/k_off) and insurmountable behaviour [1]. Unlike losartan or valsartan, which contain additional imidazole or acylamino functionality, this minimal biphenyltetrazole core enables deconvolution of the tetrazole's intrinsic contribution to receptor pharmacology.

Organic Electronics: Tetrazole-Containing Electron-Transport Materials

While the 1,3,4-oxadiazole analog PBD is the established electron-transport material (PLQY 27 ± 3%), the higher nitrogen content of the tetrazole ring can confer enhanced electron affinity and altered HOMO/LUMO levels that may be advantageous for specific device architectures requiring deeper LUMO energies for electron injection [1]. Researchers exploring tetrazole-based host materials or electron-transport layers can use 1-biphenyl-4-yl-5-phenyl-1H-tetrazole as a reference compound for evaluating the effect of incremental nitrogen incorporation on charge-transport properties, thermal stability, and film morphology, with the understanding that photoluminescence quantum yield is expected to be lower than the oxadiazole comparator [2].

Quote Request

Request a Quote for 1-biphenyl-4-yl-5-phenyl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.